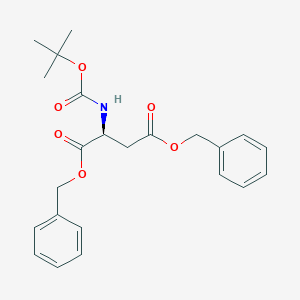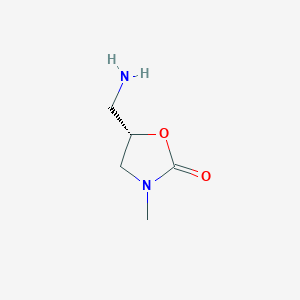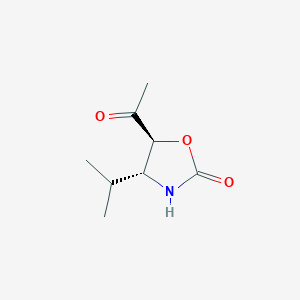
Boc-Asp(Obzl)-Obzl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Asp(Obzl)-Obzl: is a derivative of aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl groups are protected by benzyl (Obzl) groups. This compound is commonly used in peptide synthesis to protect functional groups during the reaction process.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Asp(Obzl)-Obzl typically involves the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using a tert-butyloxycarbonyl (Boc) group. This is usually achieved by reacting aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Carboxyl Groups: The carboxyl groups are protected by benzyl (Obzl) groups. This can be done by reacting the Boc-protected aspartic acid with benzyl bromide in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production methods for this compound would involve large-scale synthesis using the same principles as the laboratory methods but optimized for efficiency and yield. This might include continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions:
Deprotection Reactions: Boc-Asp(Obzl)-Obzl undergoes deprotection reactions to remove the Boc and Obzl groups. The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid), while the Obzl groups can be removed using catalytic hydrogenation.
Substitution Reactions: The protected aspartic acid can undergo substitution reactions where the protected groups are replaced with other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon (Pd/C) with hydrogen gas for Obzl removal.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Deprotected Aspartic Acid: After deprotection, the major product is aspartic acid.
Substituted Derivatives: Depending on the substitution reactions, various derivatives of aspartic acid can be formed.
科学的研究の応用
Chemistry:
Peptide Synthesis: Boc-Asp(Obzl)-Obzl is used in the synthesis of peptides, where it serves as a protected building block to prevent unwanted side reactions.
Biology:
Protein Engineering: Used in the synthesis of modified proteins for research purposes.
Medicine:
Drug Development: Utilized in the development of peptide-based drugs.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various industrial applications.
作用機序
Mechanism: The primary function of Boc-Asp(Obzl)-Obzl is to protect the functional groups of aspartic acid during chemical reactions. The Boc group protects the amino group, while the Obzl groups protect the carboxyl groups. These protective groups are removed after the desired reactions are completed, yielding the unprotected aspartic acid or its derivatives.
Molecular Targets and Pathways: The compound itself does not have a specific biological target but is used to facilitate the synthesis of peptides and proteins that may have specific targets and pathways.
類似化合物との比較
Boc-Asp(OMe)-OMe: Similar compound where the carboxyl groups are protected by methyl (OMe) groups instead of benzyl groups.
Fmoc-Asp(Obzl)-Obzl: Another derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group.
Uniqueness: Boc-Asp(Obzl)-Obzl is unique in its combination of protective groups, which provide stability and ease of removal under specific conditions, making it particularly useful in peptide synthesis.
特性
分子式 |
C23H27NO6 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
dibenzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C23H27NO6/c1-23(2,3)30-22(27)24-19(21(26)29-16-18-12-8-5-9-13-18)14-20(25)28-15-17-10-6-4-7-11-17/h4-13,19H,14-16H2,1-3H3,(H,24,27)/t19-/m0/s1 |
InChIキー |
ORYQVZVMWMCZSK-IBGZPJMESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)




![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)
![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)

![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)

